3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two pyridine rings attached to a tetrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine typically involves the reaction of pyridine derivatives with hydrazine and nitriles under controlled conditions. One common method includes the cyclization of pyridine-3-carbonitrile with hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-speed vibration milling and solvothermal reactions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: It can mediate the oxidation of thiols to disulfides under mild and metal-free conditions.
Reduction: The compound can be reduced to form dihydrotetrazine derivatives.
Substitution: It participates in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Disulfides (RSSR) are the major products.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives.
Scientific Research Applications
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioorthogonal chemistry, particularly in the labeling and imaging of biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine exerts its effects involves its electron-deficient nature, which makes it a good candidate for inverse electron demand Diels-Alder reactions. This property allows it to interact with electron-rich dienophiles, facilitating the formation of new chemical bonds . Additionally, its ability to accept electrons makes it effective in oxidation reactions, where it can oxidize thiols to disulfides by accepting electrons and forming organosulfur radicals .
Comparison with Similar Compounds
- 3,6-Dipyridin-4-yl-1,2,4,5-tetrazine
- 3,6-Dipyrazin-2-yl-1,2,4,5-tetrazine
Comparison: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct electronic properties that make it particularly suitable for certain applications, such as in the formation of coordination polymers and MOFs .
Properties
IUPAC Name |
3,6-dipyridin-3-yl-1,2,4,5-tetrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c1-3-9(7-13-5-1)11-15-17-12(18-16-11)10-4-2-6-14-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXAHCQKLVGQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.